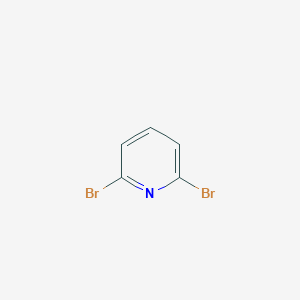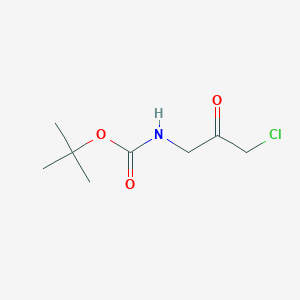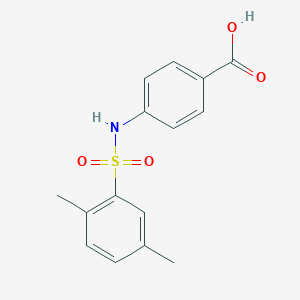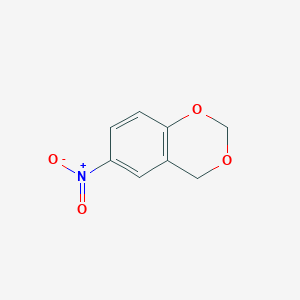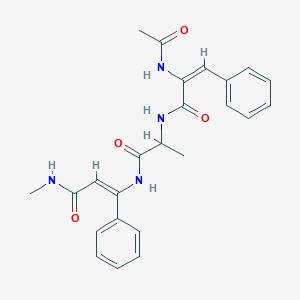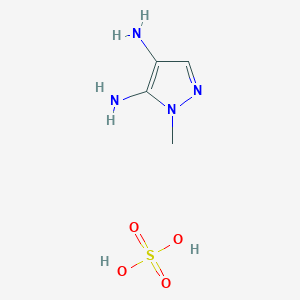
1-(2-Butylpyrrolidin-1-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Butylpyrrolidin-1-yl)ethanone, also known as α-PBP, is a synthetic stimulant drug that belongs to the cathinone class. It is a designer drug that is structurally similar to the more well-known drug, α-PVP. α-PBP is a potent psychostimulant that has gained popularity in recent years due to its euphoric effects.
Mécanisme D'action
The mechanism of action of α-PBP is similar to that of other cathinone stimulants. It acts by increasing the release of dopamine, norepinephrine, and serotonin in the brain. This results in a feeling of euphoria, increased energy, and heightened alertness. However, the exact mechanism of action of α-PBP is still not fully understood and requires further research.
Biochemical and Physiological Effects
The biochemical and physiological effects of α-PBP are similar to those of other stimulant drugs. It increases heart rate, blood pressure, and body temperature, and can cause dehydration and electrolyte imbalances. Long-term use of α-PBP can lead to addiction, tolerance, and withdrawal symptoms.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using α-PBP in lab experiments is its potency and selectivity for dopamine and serotonin transporters. This makes it a useful tool for studying the role of these neurotransmitters in the brain. However, one limitation of using α-PBP is its potential for abuse and addiction, which could affect the validity of experimental results.
Orientations Futures
There are several future directions for research on α-PBP. One area of interest is its potential as a treatment for neurological disorders such as Parkinson's disease and depression. Another area of interest is its potential as a research tool for studying the role of dopamine and serotonin in the brain. Additionally, more research is needed to fully understand the mechanism of action and long-term effects of α-PBP.
Méthodes De Synthèse
α-PBP is synthesized through a multi-step process that involves the reaction of butylamine with 2-bromo-1-phenylethanone. The resulting product is then reduced with lithium aluminum hydride to form the final compound, 1-(2-Butylpyrrolidin-1-yl)ethanone. The synthesis of α-PBP is relatively simple and can be carried out in a standard laboratory setting.
Applications De Recherche Scientifique
α-PBP has been the subject of numerous scientific studies due to its potential as a research tool in the field of neuroscience. One study found that α-PBP acts as a potent dopamine reuptake inhibitor, which may be useful in the treatment of certain neurological disorders such as Parkinson's disease. Another study found that α-PBP has a high affinity for the serotonin transporter, which suggests that it may have potential as an antidepressant.
Propriétés
Numéro CAS |
131119-50-1 |
|---|---|
Nom du produit |
1-(2-Butylpyrrolidin-1-yl)ethanone |
Formule moléculaire |
C10H19NO |
Poids moléculaire |
169.26 g/mol |
Nom IUPAC |
1-(2-butylpyrrolidin-1-yl)ethanone |
InChI |
InChI=1S/C10H19NO/c1-3-4-6-10-7-5-8-11(10)9(2)12/h10H,3-8H2,1-2H3 |
Clé InChI |
NBWAXBMBEFTNMV-UHFFFAOYSA-N |
SMILES |
CCCCC1CCCN1C(=O)C |
SMILES canonique |
CCCCC1CCCN1C(=O)C |
Synonymes |
Pyrrolidine, 1-acetyl-2-butyl- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



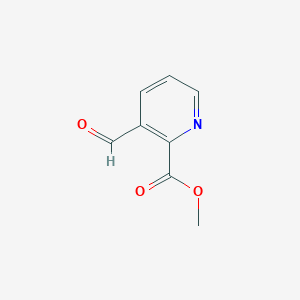

![benzyl 5-[(3aS,4S,6aR)-1,3-dibenzyl-2-oxo-3a,4,6,6a-tetrahydrothieno[3,4-d]imidazol-4-yl]pentanoate](/img/structure/B144713.png)


